Bis(7-chloro)triostin A

Description

Properties

CAS No. |

85502-73-4 |

|---|---|

Molecular Formula |

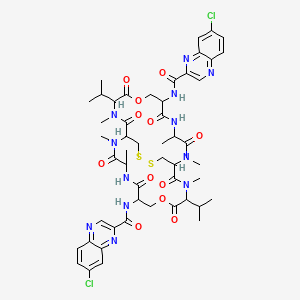

C50H60Cl2N12O12S2 |

Molecular Weight |

1156.1 g/mol |

IUPAC Name |

7-chloro-N-[20-[(7-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-29-13-11-27(51)15-31(29)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-30-14-12-28(52)16-32(30)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |

InChI Key |

YHVHVIASWYZGRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=CC(=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=CC(=CC6=N5)Cl)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(7-chloro)triostin A can be synthesized by supplementing cultures of the producing organism, Streptomyces triostinicus, with a variety of aromatic carboxylic acids. The addition of a chlorine atom at position 7 of the quinoxaline ring is a key modification . The synthetic route involves high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces triostinicus, followed by chemical modification to introduce the chlorine atoms. The process requires stringent control of fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

DNA-Binding Interactions

The compound’s primary chemical interaction involves bisintercalation into DNA. Studies using solvent partition analysis and Scatchard plots reveal:

| DNA Type | Binding Affinity (K<sub>O</sub>) | Site Size (n) |

|---|---|---|

| Calf thymus DNA | 6.7 × 10<sup>5</sup> M<sup>-1</sup> | 7.38 nucleotides |

| C. perfringens DNA | 5.2 × 10<sup>5</sup> M<sup>-1</sup> | 7.20 nucleotides |

| M. lysodeikticus DNA | 4.1 × 10<sup>5</sup> M<sup>-1</sup> | 6.95 nucleotides |

This preferential binding to adenine-thymine-rich regions contrasts with the parent compound triostin A, which favors guanine-cytosine sequences .

Solubility and Reactivity

-

Low aqueous solubility : Partition coefficients exceeding 5,000 limit its utility in aqueous systems .

-

Fluorescence properties : Unlike analogs with amino or quinoline substitutions, bis(7-chloro)triostin A lacks fluorescence, suggesting altered electronic configurations in its chromophores .

Biological Activity Correlations

The compound exhibits attenuated antimicrobial activity compared to triostin A, likely due to reduced DNA-binding specificity and solubility:

| Organism | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | >40 |

| Escherichia coli | >40 |

This inactivity contrasts with halogenated derivatives substituted at the 6-position (e.g., bis-6-bromotriostin A), which retain potent antibacterial effects .

Comparative Analysis

The 7-chloro substitution uniquely alters DNA interaction dynamics:

| Property | This compound | Triostin A | Bis(6-bromo)triostin A |

|---|---|---|---|

| DNA specificity | Prefers poly(dA-dT) | Prefers GC-rich | Binds broadly |

| Antimicrobial potency | Inactive | Active | Highly active |

| Solubility | Extremely low | Moderate | Low |

Mechanistic Insights

The attenuated activity of this compound is attributed to:

-

Steric hindrance : Chlorine at the 7-position disrupts optimal DNA intercalation.

-

Reduced binding cooperativity : Scatchard analysis shows weaker binding saturation compared to triostin A .

Research Implications

Despite its lack of therapeutic potential, this compound serves as a critical tool for studying:

-

Structure-activity relationships in bisintercalators.

-

Sequence-specific DNA recognition mechanisms.

Further studies are needed to explore its reactivity in non-aqueous solvents or under catalytic conditions.

Scientific Research Applications

Anticancer Activity

Bis(7-chloro)triostin A exhibits notable anticancer properties. Research indicates that it acts as a potent inhibitor of tumor cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated its effectiveness against breast cancer (MCF7), lung cancer (NCIH 460), and central nervous system tumors (SF-268) .

- Mechanism of Action : The compound's ability to intercalate into DNA disrupts transcription and replication processes, leading to cell cycle arrest and apoptosis. This mechanism has been shown to be effective in overcoming resistance mechanisms present in certain tumor cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structure allows for effective binding to bacterial DNA, which can inhibit bacterial growth and replication. Studies have highlighted its activity against Gram-positive bacteria and some protozoan parasites .

- Clinical Relevance : The potential use of this compound in treating infections caused by resistant bacterial strains is being explored, especially given the growing concern over antibiotic resistance .

Antiparasitic and Antiviral Properties

Beyond its anticancer and antimicrobial effects, this compound has demonstrated activity against various parasites and viruses. Its mode of action involves similar DNA-binding interactions that disrupt the life cycles of these pathogens .

Case Studies

Several case studies have been documented to evaluate the efficacy of this compound:

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 1 µM, with mechanisms involving caspase activation linked to apoptosis induction .

- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential for clinical application in oncology .

Mechanism of Action

Bis(7-chloro)triostin A exerts its effects by binding to double-stranded DNA through bisintercalation. The quinoxaline chromophores insert into the minor groove of the DNA, stabilizing the DNA structure and inhibiting replication and transcription. This binding is highly selective for guanosine-cytosine-rich sequences . The compound also inhibits hypoxia-inducible factor 1 (HIF-1) transcriptional activation, contributing to its antitumor activity .

Comparison with Similar Compounds

Research Implications and Gaps

This compound represents a strategic modification of triostin A’s structure to optimize DNA binding and pharmacokinetics. However, critical gaps remain:

Binding Affinity: No experimental data confirm its DNA interaction strength or sequence specificity.

Biological Testing : HIF-1 inhibition and cytotoxicity assays are needed to validate hypothesized activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.